
Rhodexin A
Übersicht
Beschreibung
Rhodexin A is a cardiac glycoside first isolated from the leaves and roots of Rhodea Japonica in 1951 . It has shown potent activity against leukemia K562 cells with an IC50 value of 19 nanomolar . This compound is characterized by its unique geometry at the AB and CD ring junctures, displaying a cis rather than a trans fusion, a tertiary hydroxyl group at carbon 14, and a beta-butenolide moiety at carbon 17 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The enantiospecific total synthesis of Rhodexin A involves a very hindered inverse electron demand Diels-Alder reaction . The key step in the synthesis is the reaction of the very hindered dienone and the silyl enol ether catalyzed by the strong Lewis acid, dimethylaluminum triflimide . The synthesis begins with the preparation of the tetracyclic core of this compound, which involves the stepwise Diels-Alder reaction followed by a Mukaiyama Michael reaction and a Mukaiyama aldol process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in academic research can potentially be scaled up for industrial production, provided that the reaction conditions and catalysts are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodexin A undergoes various types of chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, such as the beta-butenolide moiety.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Rhodexin A has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cardiac glycosides.
Industry: this compound can be used in the development of new drugs and therapeutic agents due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of Rhodexin A involves its interaction with molecular targets and pathways in the body. This compound inhibits the synthesis of hypoxia-inducible factor 1 alpha, which is a key regulator of cellular response to low oxygen levels . This inhibition leads to the antiproliferative effects observed in leukemia cells. Additionally, this compound exerts its cardiotonic effects by interacting with the sodium-potassium ATPase pump, which regulates the concentration of sodium and potassium ions in cardiac cells .
Vergleich Mit ähnlichen Verbindungen
Sarmentogenin: Rhodexin A is the L-rhamnoside of sarmentogenin.
Rhodexoside: A diglycoside of sarmentogenin, which includes rhamnose and glucose.
Uniqueness: this compound is unique due to its cis fusion at the AB and CD ring junctures, the presence of a tertiary hydroxyl group at carbon 14, and a beta-butenolide moiety at carbon 17 . These structural features contribute to its distinct biological activity and make it an attractive target for synthetic and medicinal chemistry research.
Biologische Aktivität
Rhodexin A is a cardiac glycoside first isolated from the leaves and roots of Rohdea japonica in 1951. It is characterized by its unique structural features, including an unusual geometry at the AB and CD ring junctures, which exhibit a cis fusion rather than the typical trans configuration. This compound has garnered significant interest due to its potent biological activities, particularly its antiproliferative effects against human leukemia cells.
Chemical Structure and Synthesis
This compound has a complex tetracyclic structure with specific functional groups that contribute to its biological activity. The total synthesis of this compound has been achieved through innovative synthetic methodologies, including inverse electron-demand Diels-Alder reactions, which facilitate the formation of the required stereocenters in a single step .
Key Structural Features
- Cis Fusion : The AB and CD rings display a cis configuration.
- Tertiary Hydroxyl Group : Present at C14.
- β-Butenolide Moiety : Located at C17.
Synthetic Pathway Overview
The synthesis involves several steps:
- Formation of Cycloadducts : Initial reactions yield cycloadducts with the desired stereochemistry.
- Elaboration of Tetracyclic Core : Subsequent transformations lead to the fully functionalized tetracyclic core of this compound.
- Final Modifications : Additional steps refine the structure to achieve this compound .
Biological Activity
This compound exhibits significant biological activity, particularly as an antiproliferative agent against various cancer cell lines. Notably, it has shown potent inhibitory effects on human leukemia K562 cells with an IC50 value of 19 nM, indicating high efficacy .
The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of hypoxia-inducible factor 1 (HIF-1α), a crucial regulator in cancer cell proliferation and survival. This inhibition leads to:
- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells.
- Apoptosis : It triggers programmed cell death, further contributing to its antiproliferative effects .
Summary of Biological Studies
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Study 1 | K562 (human leukemia) | 19 | Inhibition of HIF-1α |
Study 2 | Various cancer lines | Varies | Induces apoptosis |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- Flow Cytometric Analysis : This study demonstrated that this compound effectively inhibits the growth of K562 cells by inducing both cell cycle arrest and apoptosis. Flow cytometry was used to quantify these effects, confirming its role as a potent anticancer agent .
- Comparative Studies : Research comparing this compound with other cardiac glycosides showed that it possesses superior antiproliferative properties, making it a candidate for further drug development in oncology .
- Mechanistic Insights : Further investigations into its mechanism revealed that this compound affects multiple signaling pathways involved in cell survival and proliferation, suggesting potential combinatory therapies with existing cancer treatments .
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLTKBZNAPPNY-CEKKCSHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318334 | |
Record name | Rhodexin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-49-3 | |
Record name | Rhodexin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodexin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodexin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.